2-chloro-N-(1-phenylethyl)benzamide

Description

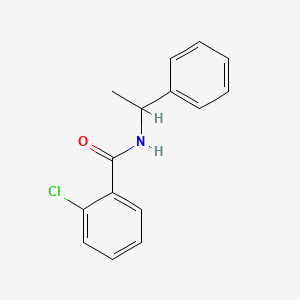

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFMGAMWYMRCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299954-52-2 | |

| Record name | 2-CHLORO-N-(1-PHENYLETHYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic framework and connectivity of 2-chloro-N-(1-phenylethyl)benzamide can be assembled.

The ¹H and ¹³C NMR spectra provide the primary information regarding the chemical environment of each hydrogen and carbon atom in the molecule. The expected chemical shifts are influenced by the electronic effects of the substituents, namely the electron-withdrawing chloro group and the amide functionality.

¹H NMR: The proton spectrum can be divided into distinct regions. The aromatic protons on the 2-chlorobenzoyl ring typically appear in the downfield region (δ 7.3-7.6 ppm) due to the deshielding effects of the aromatic ring current and the adjacent carbonyl and chloro groups. The five protons of the phenylethyl group's phenyl ring are expected between δ 7.2-7.4 ppm. A key signal is the methine proton (CH) of the ethyl group, which is a multiplet (quartet of doublets or pentet) around δ 5.3-5.4 ppm, coupled to both the methyl protons and the amide N-H proton. The amide proton itself (N-H) appears as a doublet around δ 6.3 ppm, with its coupling to the methine proton being a key indicator of connectivity. The methyl (CH₃) protons resonate as a doublet further upfield, typically around δ 1.6-1.7 ppm. rsc.org

¹³C NMR: The carbon spectrum complements the proton data. The carbonyl carbon (C=O) is highly deshielded and appears around δ 166-167 ppm. The aromatic carbons show distinct shifts; the carbon bearing the chlorine atom (C-Cl) and the carbon attached to the carbonyl group are found in the δ 127-135 ppm range. The carbons of the unsubstituted phenyl ring appear in their characteristic region of δ 126-143 ppm. The methine carbon (CH) of the ethyl group is expected around δ 49 ppm, while the methyl carbon (CH₃) is found in the upfield region, typically around δ 21-22 ppm. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Amide (C=O) | - | ~166.7 | Highly deshielded due to electronegative oxygen. |

| 2-Chlorobenzoyl (Ar-H) | ~7.3 - 7.6 | ~127.0 - 134.7 | Complex multiplet pattern due to ortho, meta, para coupling. |

| Phenylethyl (Ar-H) | ~7.2 - 7.4 | ~126.3 - 143.2 | Multiplets corresponding to ortho, meta, and para positions. |

| Amide (N-H) | ~6.3 (d) | - | Coupling to methine proton confirms connectivity. |

| Methine (CH) | ~5.3 (p) | ~49.3 | Key chiral center; multiplicity from coupling to N-H and CH₃. |

| Methyl (CH₃) | ~1.6 (d) | ~21.8 | Doublet due to coupling with the methine proton. |

| Note: Values are predicted based on data from structurally similar compounds like 2-bromo-N-(1-phenylethyl)benzamide and N-(1-phenylethyl)acetamide. rsc.orgrsc.org |

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, it would show a clear correlation between the amide N-H proton and the methine (CH) proton, and between the methine (CH) proton and the methyl (CH₃) protons, confirming the entire N-(1-phenylethyl) fragment. It would also show correlations between adjacent protons within the two aromatic rings. preprints.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the proton signal at ~5.3 ppm to the carbon signal at ~49 ppm, confirming their identity as the methine group. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "molecular fingerprint" and confirming the presence of key functional groups. labmanager.com

FTIR Spectroscopy: The FTIR spectrum is dominated by strong absorptions from polar bonds. For this compound, the most prominent peaks would be the N-H stretch, typically appearing as a sharp band around 3300-3400 cm⁻¹, and the strong C=O stretch (Amide I band) at approximately 1640-1660 cm⁻¹. japsonline.com The N-H bend (Amide II band) is expected around 1550 cm⁻¹. Aromatic C-H stretches are observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. The C-Cl stretch gives a signal in the fingerprint region, typically between 700-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. It provides complementary information, especially for the aromatic rings, where the symmetric "ring-breathing" mode near 1000 cm⁻¹ would be a strong feature. The C=C stretching vibrations of the phenyl rings are also readily observed. researchgate.net While the C=O stretch is visible, it is often weaker in the Raman spectrum compared to FTIR.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3400 (Strong, Sharp) | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | Strong |

| Amide C=O | Stretch (Amide I) | 1640 - 1660 (Very Strong) | Medium |

| Amide N-H | Bend (Amide II) | 1530 - 1560 (Strong) | Weak |

| Aromatic C=C | Ring Stretch | 1450 - 1600 (Multiple, Medium) | Strong |

| Benzene (B151609) Ring | Ring Breathing | Weak | ~1000 (Strong, Sharp) |

| C-Cl | Stretch | 700 - 800 (Medium) | Medium |

| Note: Frequencies are approximate and can be influenced by the solid-state packing or solvent used. japsonline.comresearchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, the molecular formula is C₁₅H₁₄ClNO. uni.lu High-Resolution Mass Spectrometry (HR-MS) using a soft ionization technique like Electrospray Ionization (ESI) is the definitive method for confirming this formula. HR-MS can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental composition. rsc.org The presence of chlorine is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at two mass units higher than the main ³⁵Cl peak, with an intensity ratio of approximately 1:3.

The expected fragmentation in the mass spectrometer would likely involve the cleavage of the amide bond, leading to two primary fragment ions: the 2-chlorobenzoyl cation and the 1-phenylethylamine (B125046) cation.

Interactive Data Table: High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z (Da) | Notes |

| [M]⁺ | C₁₅H₁₄³⁵ClNO | 259.0764 | Molecular Ion |

| [M+H]⁺ | C₁₅H₁₅³⁵ClNO | 260.0837 | Protonated molecule, common in ESI(+) |

| [M+Na]⁺ | C₁₅H₁₄³⁵ClNNaO | 282.0656 | Sodium adduct, common in ESI(+) |

| [M+2+H]⁺ | C₁₅H₁₅³⁷ClNO | 262.0807 | Isotopic peak due to ³⁷Cl |

| Source: Calculated values based on the molecular formula from PubChem. uni.lu |

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

The presence of a stereocenter at the α-carbon of the phenylethyl moiety means that this compound can exist as a pair of enantiomers, (R) and (S). As enantiomers often have different biological activities, determining the enantiomeric excess (ee) of a sample is critical.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for separating enantiomers. phenomenex.com For benzamide (B126) derivatives, polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® columns), have proven highly effective. mdpi.comjiangnan.edu.cn The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times.

Studies on closely related analogs, such as 4-methyl-N-(1-phenylethyl)benzamide and 3,5-dinitro-N-(1-phenylethyl)benzamide, have demonstrated successful baseline separation of enantiomers using these types of columns, typically with a normal-phase mobile phase (e.g., a mixture of hexane (B92381) and isopropanol). mdpi.comabo.fi By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately quantified.

Pharmacological and Biological Investigation in Vitro and Mechanistic Studies

Mechanisms of Action at the Cellular and Subcellular Levels

In vitro and mechanistic studies are crucial for elucidating the biological activity of a compound. The following sections detail the current understanding of 2-chloro-N-(1-phenylethyl)benzamide's interactions at the cellular and subcellular levels based on available research.

There is limited direct information in the published literature regarding the enzyme inhibitory activity of this compound. However, studies on structurally related compounds provide some context. For instance, the related molecule 2-chloro-N-phenylacetamide has been investigated through in silico studies, which suggest its potential antifungal mechanism involves the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov Another class of related compounds, 2-hydroxy-N-phenylbenzamides, has been shown to inhibit acetylcholinesterase and butyrylcholinesterase. mdpi.com Furthermore, other complex benzamide (B126) derivatives have been identified as inhibitors of enzymes like sterol 14alpha-demethylase (CYP51). rcsb.org It must be emphasized that these are different molecules, and their activity cannot be directly extrapolated to this compound without specific experimental validation.

GPR139: Research has identified a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), a receptor expressed in the central nervous system. nih.govfocusbiomolecules.com This agonist, identified as JNJ-63533054, is structurally related to the compound of interest but is chemically distinct. nih.govresearchgate.net The specific GPR139 agonist is (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide, a glycine (B1666218) benzamide derivative, which demonstrates high potency with an EC50 value of 16 nM. nih.govfocusbiomolecules.com This molecule is noted to be brain-penetrant and has been used as a tool to study GPR139 function. focusbiomolecules.comresearchgate.net The endogenous ligands for GPR139 are believed to be the amino acids L-tryptophan and L-phenylalanine. nih.govresearchgate.net There is no direct evidence in the reviewed literature to suggest that this compound itself acts as an agonist or antagonist at the GPR139 receptor.

Table 1: GPR139 Agonist Activity of a Related Benzamide Derivative This table displays data for (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide (JNJ-63533054), a compound structurally related to this compound.

| Compound Name | Receptor Target | Activity | Potency (EC50) | Reference |

|---|---|---|---|---|

| (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide | hGPR139 | Agonist | 16 nM | nih.govfocusbiomolecules.com |

Dopamine D1 Receptor: The scientific literature contains extensive research on antagonists for the Dopamine D1 receptor, which is implicated in various neurological functions. nih.gov However, the compounds identified as selective D1 antagonists, such as benzazepines (e.g., SCH 23390) and isoquinolines, are structurally complex and distinct from this compound. nih.govmdpi.com A thorough review of published studies did not yield any data indicating that this compound exhibits agonist or antagonist activity at the Dopamine D1 receptor.

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the inflammatory response, and its assembly involves the interaction between NLRP3 and the adaptor protein ASC. nih.gov Several benzamide-containing molecules have been developed as inhibitors of the NLRP3 inflammasome. For example, the compound 5-chloro-N-[2-[4-(hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171) was found to interfere with the NLRP3/ASC interaction. nih.govacs.org Similarly, other specific inhibitors have been designed to target the expression of NLRP3 and ASC. mdpi.comresearchgate.net These active compounds possess different substitution patterns and functional groups, such as sulfonamides, compared to this compound. Currently, there is no published evidence to suggest that this compound interferes with the NLRP3/ASC protein-protein interaction.

Antimicrobial Activity Profiling

The emergence of drug-resistant microbes necessitates the search for new antimicrobial agents. The following sections describe the available information on the antibacterial and antifungal efficacy of this compound and its close derivatives.

Table 2: Antibacterial Activity of Pyrazolo[3,4-c]pyridine Derivatives Synthesized from a Related Acetamide (B32628) This table shows the activity of final products derived from 2-chloro-N-(1-phenylethyl)acetamide, not the activity of the benzamide itself.

| Bacterial Strain | Gram Type | Activity of Derivative | Reference |

|---|---|---|---|

| S. aureus | Positive | Slight Activity | researchgate.net |

| B. cereus | Positive | Slight Activity | researchgate.net |

| P. aeruginosa | Negative | No Significant Activity | researchgate.net |

| E. coli | Negative | No Significant Activity | researchgate.net |

There is a notable body of research on the antifungal properties of 2-chloro-N-phenylacetamide, a molecule that differs by the absence of the phenylethyl group on the nitrogen atom. This compound has demonstrated significant fungicidal and antibiofilm activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. scielo.brnih.govscielo.br For these strains, minimum inhibitory concentrations (MIC) ranged from 128 to 256 µg/mL. scielo.brscielo.br

Conversely, a study that synthesized derivatives from 2-chloro-N-(1-phenylethyl)acetamide (a closely related precursor to the title compound) found that the resulting molecules did not show any significant antifungal activity against various Candida species. researchgate.net This suggests that the N-(1-phenylethyl) moiety may not be favorable for antifungal activity in this chemical series, in contrast to the promising results seen with the simpler N-phenyl group. No direct studies on the antifungal efficacy of this compound against resistant Candida strains were found.

Table 3: Antifungal Activity of a Structurally Simpler Analogue (2-chloro-N-phenylacetamide) This table displays data for a related compound lacking the phenylethyl group to provide context on structure-activity relationships.

| Compound Name | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Candida albicans (Fluconazole-Resistant) | 128 - 256 µg/mL | scielo.brscielo.br |

| 2-chloro-N-phenylacetamide | Candida parapsilosis (Fluconazole-Resistant) | 128 - 256 µg/mL | scielo.brscielo.br |

Antimycobacterial Activity against Mycobacterium tuberculosis

The search for novel antituberculosis agents has led to the investigation of various chemical scaffolds, including benzamide derivatives. A thiourea (B124793) derivative of the subject compound, specifically 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide (referred to as HL⁴), has been synthesized and evaluated for its effectiveness against Mycobacterium tuberculosis. researchgate.nettandfonline.com In these studies, the antituberculosis activity was assessed against a panel of standard and drug-resistant strains.

The tested strains included the standard H37RV (ATCC27294) strain as well as strains resistant to common tuberculosis drugs such as isoniazid (B1672263) (INH), rifampicin (B610482) (RIF), streptomycin (B1217042) (STM), and ethambutol (B1671381) (EMB). tandfonline.comfigshare.com Among the five thiourea derivatives tested, HL⁴ was identified as the most effective agent against some of the isolates. researchgate.nettandfonline.comfigshare.com Molecular docking studies were also performed to investigate the potential mechanism of action, suggesting that the interaction with a tuberculosis protein (2X23) may occur through the sulfur and chlorine atoms of the compound. researchgate.nettandfonline.comfigshare.com

| Compound | Target Organism | Activity Summary | Source(s) |

| 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide (HL⁴) | Mycobacterium tuberculosis (including drug-resistant strains) | Demonstrated the most effective antituberculosis activity among the tested thiourea derivatives. | researchgate.net, tandfonline.com, figshare.com |

Anticancer Activity Assessments (In vitro Cell Line Studies)

Derivatives of this compound have been explored for their potential as anticancer agents, with research focusing on their effects on cell growth, programmed cell death, and metastasis.

Inhibition of Cancer Cell Proliferation

Substituted benzamides have shown promise in curbing the proliferation of cancer cells. Studies on closely related compounds, such as substituted 2-hydroxy-N-(arylalkyl)benzamides, have demonstrated a reduction in cancer cell proliferation in a dose-dependent manner. nih.gov One such derivative, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, was shown to decrease 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation, a key marker of cell proliferation. nih.gov This compound was also found to disrupt the actin cytoskeleton dynamics in human melanoma cells, a process essential for tumor maintenance and expansion. nih.gov The antiproliferative activity of some aromatic diselenides has also been evaluated against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancer cells, showing inhibition of cell growth. uni-saarland.de

Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research indicates that benzamide derivatives can trigger this process in cancer cells. For instance, some substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in melanoma cell lines, as evidenced by an increase in subdiploid population, activation of caspases, and cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov The mechanism for a related compound, 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, is suggested to involve the inhibition of the phosphatidylinositol-3 kinase (PI3K) pathway, which leads to apoptosis. Further studies on other derivatives have shown that they can induce apoptosis in various cancer cell lines, including breast and lung cancer, through the activation of caspase pathways.

Evaluation against Various Cancer Cell Lines (e.g., K562, HepG2)

The cytotoxic effects of benzamide derivatives and their complexes have been evaluated against several human cancer cell lines. While direct testing of this compound on K562 (chronic myelogenous leukemia) and HepG2 (liver carcinoma) cell lines is not detailed in the provided results, studies on related structures provide insights. For example, certain thiourea benzamide derivatives and their copper (Cu(II)) and platinum (Pt(IV)) complexes have been assessed for anticancer activity against HepG2 cells. researchgate.net One study found that a copper-based complex exhibited moderate activity against HepG2, while a platinum-based complex showed promising effects. researchgate.net Other research has evaluated different classes of compounds, such as 1,4-naphthoquinone (B94277) derivatives, for their inhibitory activities against both K562 and HepG2 cell lines. researchgate.net

| Compound Class | Cell Line(s) | Observed Activity | Source(s) |

| Thiourea benzamide Cu(II) complex | HepG2 | Moderate anticancer activity | researchgate.net |

| Thiourea benzamide Pt(IV) complex | HepG2 | Promising anticancer effects | researchgate.net |

| 1,4-Naphthoquinone derivatives | K562, HepG2 | Inhibitory activities tested | researchgate.net |

Antimetastatic Effects and Migration Inhibition

A critical aspect of cancer progression is metastasis, the spread of cancer cells to distant sites. The potential for compounds to inhibit this process is a significant area of research. Functional groups, including chloro substituents, are noted to potentially contribute to the antimigration and antiproliferation activities of various compounds. nih.govresearchgate.net While direct studies on the antimetastatic effects of this compound are limited, research on a related substituted 2-hydroxy-N-(arylalkyl)benzamide shows it disrupts the actin cytoskeleton in melanoma cells. nih.gov Since the actin cytoskeleton is crucial for cell adhesion and motility, its disruption can interfere with the processes essential for metastasis. nih.gov

Neuropharmacological Activities (e.g., Anticonvulsant Effects)

The benzamide scaffold is also present in compounds investigated for their effects on the central nervous system. Research into the anticonvulsant properties of related structures provides a basis for understanding the potential neuropharmacological activity. Studies have been conducted on analogues such as 4-amino-N-(1-phenylethyl)benzamide. researchgate.net Acylation and alkylation of the amino group in this analogue led to a near-total loss of anticonvulsant activity. researchgate.net However, inserting a methylene (B1212753) group between the amino group and the aromatic ring resulted in a slight increase in anticonvulsant potency, though it also increased toxicity. researchgate.net Other research on different but related heterocyclic structures, like phthalimide (B116566) derivatives, has shown anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. nih.gov

Other Investigated Biological Activities (e.g., Anti-inflammatory, Cholinesterase Inhibition)

While direct and extensive research into the specific anti-inflammatory and cholinesterase inhibitory activities of this compound is not widely available in the reviewed scientific literature, the broader class of benzamides, to which it belongs, has been the subject of such investigations. ontosight.aiontosight.ai This section summarizes the findings for structurally related compounds, which may provide context for the potential biological profile of this compound.

Anti-inflammatory Activity:

The benzamide scaffold is recognized for its potential anti-inflammatory properties. ontosight.aiontosight.ai Studies on various benzamide derivatives have demonstrated their capacity to modulate inflammatory pathways. For instance, a series of novel N-phenylcarbamothioylbenzamides were synthesized and evaluated for their anti-inflammatory effects. nih.gov Several of these compounds exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice, with some derivatives showing potency greater than the standard drug, indomethacin. nih.gov The mechanism for some of these derivatives was linked to the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov

Furthermore, derivatives of 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide have been reported to possess anti-inflammatory properties, which are thought to be mediated through the inhibition of pro-inflammatory cytokines and associated signaling pathways. Another study highlighted that N-hydroxy sulfonamide analogues of benzamides exhibit anti-inflammatory effects. nih.gov Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives also points towards anti-inflammatory potential within this chemical class. researchgate.net

Cholinesterase Inhibition:

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease. researchgate.netmdpi.com While no specific data for this compound was found, related benzamide and salicylanilide (B1680751) derivatives have been assessed for this activity.

A study on halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) revealed moderate inhibitory activity against AChE and BChE. researchgate.netmdpi.com The introduction of phosphorus-based esters to these molecules was found to significantly improve activity against BChE. researchgate.netmdpi.com For example, certain O-aromatic N,N-disubstituted carbamates and thiocarbamates derived from salicylanilides demonstrated weak to moderate inhibition of both cholinesterases, with some derivatives showing greater efficacy than the established drug rivastigmine. mdpi.com Specifically, derivatives of 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)-phenyl]benzamide were noted for their potent inhibition. mdpi.com

Additionally, research on 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide has indicated its potential as a cholinesterase inhibitor. Thiourea derivatives have also been investigated, with some compounds showing inhibitory activity against both AChE and BChE.

The following table summarizes the observed cholinesterase inhibitory activities for some related benzamide derivatives.

| Compound Class/Derivative | Target Enzyme(s) | Observed Activity (IC50 values) | Reference(s) |

| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 to 85.8 µM | researchgate.netmdpi.com |

| BChE | 53.5 to 228.4 µM | researchgate.netmdpi.com | |

| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | BChE | 2.4 µM | researchgate.netmdpi.com |

| O-Aromatic (thio)carbamates of salicylanilides | AChE & BChE | 1.60 to 311.0 µM | mdpi.com |

It is important to reiterate that these findings are for compounds structurally related to this compound, and further research is required to determine if the target compound exhibits similar biological activities.

Based on a comprehensive search of available scientific literature and chemical databases, detailed computational and molecular modeling studies specifically for the compound “this compound” are not publicly available.

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content that strictly adheres to the requested outline focusing solely on this specific compound. The required research findings and data tables for the following analyses of “this compound” could not be located:

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis

Non-Linear Optics (NLO) Behavior Prediction

Fukui Functions for Electrophilic and Nucleophilic Sites

While general methodologies and studies on similar but distinct chemical structures exist, the user's strict requirement to focus exclusively on "this compound" prevents the inclusion of such related data. Fulfilling the request would necessitate specific published research on this exact molecule, which does not appear to be available at this time.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Vibrational Wavenumber and Spectroscopic Parameter Prediction (e.g., IR, Raman, NMR chemical shifts)

Computational methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. These theoretical calculations can determine the optimal molecular geometry and predict vibrational wavenumbers, infrared intensities, and Raman scattering activities.

For benzamide (B126) derivatives, studies have shown that DFT methods, such as those using the B3LYP functional with basis sets like 6-31G(d), can accurately predict vibrational frequencies. nih.gov The calculated results are often scaled to better match experimental data, with mean absolute deviations as low as 13.7 cm⁻¹ being achievable. nih.gov Such analyses allow for the assignment of fundamental vibrational modes, including C=O stretching, N-H bending, and various phenyl ring vibrations. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) technique. tandfonline.com These predictions are crucial for interpreting experimental NMR spectra and confirming the chemical structure of synthesized compounds. tandfonline.com A comparative analysis of theoretical vs. experimental spectroscopic data for a related compound is presented below.

Table 1: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for a Benzamide Analog

This table is representative of the type of data generated in computational studies of related benzamide compounds.

| Assignment | Experimental IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3250 | 3255 |

| C-H Aromatic Stretch | 3060 | 3064 |

| C=O Stretch | 1645 | 1650 |

| N-H Bend | 1540 | 1548 |

| C-Cl Stretch | 750 | 753 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is widely used to understand the interaction mechanism between a potential drug candidate and its protein target. tandfonline.com

Docking simulations calculate the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the ligand-receptor interaction. researchgate.net A more negative score typically indicates a stronger and more stable interaction. These simulations explore various possible conformations (poses) of the ligand within the receptor's active site to identify the most favorable binding mode. researchgate.net

For example, computational studies on analogs of 2-chloro-N-(1-phenylethyl)benzamide have investigated their binding to various protein receptors. A study on 2-cyano-N-(1-phenylethyl)acetamide, which shares the N-(1-phenylethyl) group, demonstrated its potential interaction with multiple protein targets, with calculated binding energies ranging from -5.8 to -7.5 kcal/mol. tandfonline.com Another study involving a closely related thiourea (B124793) derivative, 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide, explored its interaction with a tuberculosis protein (PDB ID: 2X23). tandfonline.com

Table 2: Example of Molecular Docking Results for an Analog Compound (2-cyano-N-(1-phenylethyl)acetamide) with Various Protein Receptors

Data sourced from a study on a structurally related acetamide (B32628) compound to illustrate typical binding affinity predictions. tandfonline.com

| Protein Target (PDB ID) | Binding Energy (kcal/mol) |

|---|---|

| 1H23 | -6.5 |

| 1QXK | -6.8 |

| 1ZXM | -7.1 |

| 3PTA | -7.5 |

| 4JS9 | -7.2 |

| 6GU7 | -7.4 |

A critical output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the protein's binding site. tandfonline.com This allows for the identification of key residues that are crucial for anchoring the ligand. These interactions commonly include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in the docking of benzamide derivatives, the amide group's oxygen and hydrogen atoms frequently participate in hydrogen bonding with polar residues like serine or arginine in the active site, while the phenyl rings often engage in hydrophobic interactions with nonpolar residues. tandfonline.com

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. tandfonline.com MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational stability of the complex and the kinetics of binding. rsc.org By simulating the behavior of the complex in a physiological environment (e.g., in water), researchers can assess whether the binding mode predicted by docking is stable. tandfonline.com The analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is a common method to evaluate the stability of the complex. researchgate.net

In Silico Prediction of Biological Interactions and Target Specificity

The integration of molecular docking and molecular dynamics simulations provides a comprehensive in silico platform to predict the biological interactions and target specificity of a compound like this compound. By docking the molecule against a panel of different protein targets, researchers can generate a profile of its potential biological activity. tandfonline.com For example, the study on the 2-cyano-N-(1-phenylethyl)acetamide analog showed varying binding affinities across ten different receptors, suggesting a degree of target specificity. tandfonline.com These computational predictions help prioritize compounds for further experimental testing and can guide the design of new derivatives with improved potency and selectivity. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Molecular Targets for Benzamide (B126) Compounds

The therapeutic utility of benzamide derivatives is continually expanding as new biological targets are identified. Historically, these compounds have shown a wide range of activities, including anticonvulsant, anti-inflammatory, and analgesic effects. walshmedicalmedia.com Contemporary research, however, is venturing into more complex and targeted applications.

Future exploration is likely to focus on targets implicated in diseases with high unmet medical needs. For instance, novel benzamide derivatives are being designed as inhibitors of enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov In the realm of metabolic disorders, benzamides are being investigated as allosteric activators of glucokinase (GK), a key enzyme in glucose level regulation, offering a potential new avenue for treating type 2 diabetes. researchgate.net Furthermore, the fight against infectious diseases has seen the design of benzamides targeting viral enzymes like deubiquitinases, which are essential for viral replication, and bacterial proteins like FtsZ, which is critical for cell division. mdpi.comresearchgate.net Research into a thiourea (B124793) derivative, 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide , has shown it to be particularly effective against tuberculosis, highlighting the potential for this scaffold in developing new anti-infective agents. researchgate.net

Design and Synthesis of Next-Generation Analogues with Improved Specificity

A primary goal in medicinal chemistry is the iterative refinement of lead compounds to create next-generation analogues with superior potency and specificity. The benzamide scaffold is highly amenable to such modifications due to its synthetic tractability. researchgate.netmdpi.com

Future work will concentrate on fine-tuning the structure of benzamide leads to enhance their interaction with the target protein while minimizing off-target effects. This involves strategic modifications to different parts of the molecule. For example, researchers are developing nonphthalimide binders for the cereblon (CRBN) E3 ligase, a key component in targeted protein degradation technologies like PROTACs. nih.gov By creating conformationally locked benzamide-type derivatives, scientists aim to improve chemical stability and achieve a more selective recruitment of target proteins for degradation. nih.gov

Similarly, in the field of neuropharmacology, the synthesis of novel benzamide analogues of neuronal nicotinic receptor (nAChR) ligands is underway to achieve greater subtype selectivity, which is crucial for treating neurological disorders without widespread side effects. nih.gov Another approach involves designing analogues to improve physicochemical properties, such as solubility. For instance, a hydroxyl-sulfonamide analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide , was rationally designed to increase polarity and improve the drug-like properties of a lead NLRP3 inflammasome inhibitor for the potential treatment of multiple sclerosis. nih.gov The synthesis of these new analogues is an essential step toward developing safer and more effective medicines. nih.gov

Investigation of Multi-Targeting Approaches for Complex Diseases

Complex diseases such as cancer and neurodegenerative disorders like Alzheimer's are multifactorial, meaning they involve multiple pathological pathways. mdpi.comresearchgate.net This complexity often renders single-target drugs ineffective. Consequently, a major future direction is the design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with several disease-relevant targets simultaneously. mdpi.comresearchgate.net

The benzamide scaffold is an ideal platform for developing such multi-functional agents. In Alzheimer's research, scientists are designing benzamide derivatives that can dually inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the disease's progression. mdpi.com Another innovative strategy involves creating hybrid molecules by merging different pharmacophores. For example, novel benzamide-hydroxypyridinone hybrids have been synthesized that combine potent monoamine oxidase B (MAO-B) inhibition with iron-chelating properties, addressing both neuroinflammation and oxidative stress in Alzheimer's. nih.govtandfonline.comresearchgate.net This multi-target approach offers the potential for enhanced therapeutic efficacy and a more predictable pharmacokinetic profile compared to administering multiple separate drugs. researchgate.net

| Lead Compound/Derivative Class | Disease Target | Molecular Targets | Research Finding | Citation(s) |

| Benzamide-Hydroxypyridinone Hybrids | Alzheimer's Disease | MAO-B, Iron (Fe³⁺) | Designed as multifunctional candidates with both potent, selective MAO-B inhibition and excellent iron chelation properties. | nih.gov, tandfonline.com, researchgate.net |

| Substituted Benzamides | Alzheimer's Disease | Acetylcholinesterase (AChE), β-secretase (BACE1) | Novel derivatives were designed as dual inhibitors, with some showing high potency against both enzymes. | mdpi.com |

| N-phenyl-6-chloro carboxamide analogues | Cancer | Undisclosed | Exerted significant toxicity against human colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. | mdpi.com |

Integration of Advanced Computational and Experimental Methods for Drug Discovery

The synergy between computational and experimental methods has become indispensable in modern drug discovery, accelerating the journey from concept to clinic. frontiersin.orgmdpi.com Future research on benzamide derivatives will heavily rely on this integrated approach.

Computer-aided drug design (CADD) techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are crucial for the initial design phase. frontiersin.orgmdpi.com These methods allow scientists to predict how different benzamide analogues will bind to a target protein and to prioritize which compounds to synthesize. researchgate.netmdpi.com For example, molecular modeling was used to guide the design of benzamide-based inhibitors of the prokaryotic protein FtsZ, leading to the synthesis of potent antibacterial agents. mdpi.com

Following computational design, the synthesized compounds are subjected to rigorous experimental validation. acs.org This iterative cycle of design, synthesis, and testing is a powerful paradigm for lead optimization. mdpi.com A combined experimental and computational study on amino-substituted benzamide derivatives successfully identified promising antioxidant agents and used computational analysis to rationalize the observed chemical properties and biological activities. acs.org This fusion of "in silico" and "in vitro" techniques provides deep insights into molecular mechanisms and enhances the efficiency of discovering new therapeutic agents. frontiersin.org

Development of Selective Chemical Probes for Biological Pathway Elucidation

Understanding the precise role of a protein in health and disease is a fundamental goal of biomedical research. High-quality chemical probes—small molecules that potently and selectively modulate a specific protein's function—are essential tools for this purpose. researchgate.netpromega.co.uksnv63.ru The development of benzamide-based chemical probes represents a significant future direction.

A well-designed chemical probe allows researchers to study the biological consequences of inhibiting or activating a target protein in complex systems like living cells. promega.co.uk To be effective, a probe must exhibit high affinity and selectivity for its intended target. promega.co.uk For example, a benzamide structure was recently incorporated into a highly selective chemical probe for casein kinase 2 (CK2), enabling researchers to better decipher the specific functions of this pleiotropic kinase. researchgate.net The development of such tools is critical for target validation in the early stages of drug discovery. snv63.ru As our understanding of disease pathways grows, there will be an increasing need for novel chemical probes to investigate new and understudied proteins, and the versatile benzamide scaffold is well-suited for this task. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(1-phenylethyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-chlorobenzoyl chloride with 1-phenylethylamine under reflux in a polar aprotic solvent (e.g., ethanol or THF). Key steps include controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and reaction time (3–6 hours at 60–80°C). Post-synthesis purification via recrystallization or column chromatography is critical for removing unreacted starting materials and byproducts . Variations in solvent polarity or temperature may alter yields by ±15%, emphasizing the need for condition optimization .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., chloro group at position 2 of the benzamide ring and phenylethyl group attachment).

- X-ray Crystallography: SHELX software (SHELXL for refinement) resolves bond lengths, angles, and torsional strain in the crystal lattice. ORTEP-3 or WinGX can visualize 3D molecular geometry .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. How do functional groups in this compound influence its chemical reactivity?

The chloro group enhances electrophilicity at the benzamide ring, enabling nucleophilic aromatic substitution under basic conditions. The phenylethyl moiety contributes steric hindrance, affecting regioselectivity in reactions like Suzuki couplings. Hydrolysis of the amide bond requires strong acids (e.g., HCl, 6M, reflux) or bases (e.g., NaOH, 80°C), with reaction progress monitored via TLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Contradictions often arise from assay conditions (e.g., pH, buffer composition) or structural analogs with varying substituents. To address this:

- Perform dose-response curves under standardized conditions (e.g., IC₅₀ measurements at pH 7.4).

- Use computational docking (AutoDock Vina, Schrödinger Suite) to compare binding modes of this compound with related compounds (e.g., 3-chloro-N-(2-fluorophenyl)benzamide) .

- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What experimental strategies are recommended for studying interactions with P2X7 receptors or other inflammatory targets?

- In vitro Binding Assays: Use fluorescently labeled derivatives in competitive binding studies with HEK293 cells expressing human P2X7 receptors.

- Molecular Dynamics Simulations: Analyze ligand-receptor stability using GROMACS or AMBER to identify key residues (e.g., Lys127, Asp130) involved in binding .

- Mutagenesis Studies: Validate computational predictions by introducing point mutations in the receptor and measuring activity changes .

Q. How can crystallographic data from SHELX be reconciled with contradictory DFT calculations on molecular conformation?

Discrepancies between experimental (X-ray) and computational (DFT) geometries may arise from crystal packing effects or solvent interactions. Mitigation strategies include:

- Performing gas-phase DFT optimizations followed by solvent model corrections (e.g., PCM).

- Comparing torsional angles in multiple crystal structures (if available) to assess conformational flexibility .

- Using QM/MM hybrid methods to model crystal environments .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in benzamide derivatives?

- Pharmacophore Modeling: Identify critical features (e.g., chloro substituent, amide orientation) using Discovery Studio or MOE.

- Comparative SAR Tables: Tabulate analogs (e.g., 2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide) with substituent variations and bioactivity data to identify trends .

- Free-Wilson Analysis: Quantify contributions of individual substituents to biological activity .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Forced Degradation: Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40–60°C for 24–72 hours.

- HPLC-MS Monitoring: Track degradation products (e.g., hydrolyzed benzamide or chloro-substituted byproducts) and quantify stability using peak area normalization .

Q. What strategies mitigate challenges in synthesizing analogs with improved solubility without compromising bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.